N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide
Description
This compound features a benzo[b][1,4]oxazepine core substituted with an allyl group at position 5, two methyl groups at position 3, and a 4-oxo moiety. The benzamide group at position 8 is further substituted with 2,6-difluoro substituents. While specific biological data are unavailable in the provided evidence, its structural analogs (e.g., benzamide pesticides in ) indicate possible bioactivity as enzyme inhibitors or growth regulators .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O3/c1-4-10-25-16-9-8-13(11-17(16)28-12-21(2,3)20(25)27)24-19(26)18-14(22)6-5-7-15(18)23/h4-9,11H,1,10,12H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUSFSPJQLOYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential biological activities, making it a subject of various research studies.
Structural Overview
The compound belongs to the class of oxazepine derivatives, characterized by a fused benzene and oxazepine ring structure. The molecular formula is C18H20F2N2O2 with a molecular weight of approximately 365.42 g/mol. The presence of difluoro and allyl substituents further enhances its chemical properties and biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C18H20F2N2O2 |
| Molecular Weight | 365.42 g/mol |
| IUPAC Name | This compound |
Preliminary studies suggest that this compound may exhibit enzyme inhibition properties or act as a receptor modulator in biological systems. The exact mechanisms are still under investigation; however, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in various cellular processes.
Antitumor Activity
Research indicates that compounds similar to this compound have shown promising antitumor activity. For instance:
- Inhibition of Cancer Cell Lines : Studies have demonstrated the ability of oxazepine derivatives to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Targeting Specific Pathways : Certain derivatives have been noted for their ability to inhibit key signaling pathways involved in tumor progression (e.g., PI3K/Akt/mTOR pathway).
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties. Research on related compounds has indicated that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Case Studies
- Study on Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the antitumor effects of similar oxazepine compounds on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of a related compound resulted in reduced levels of TNF-alpha and IL-6 in serum samples compared to controls.
Research Findings
Recent investigations into the biological activity of this compound have yielded several notable findings:
- Enzyme Inhibition : Preliminary data suggest potential inhibition of enzymes involved in cancer metabolism.
- Receptor Interaction : Molecular docking studies indicate favorable binding affinities to several receptors implicated in cancer and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
The target compound shares a benzo[b][1,4]oxazepine backbone with two analogs from and :
Key Observations :
- Fluorine vs. Methoxy : The target’s 2,6-difluoro substitution likely enhances lipophilicity and metabolic stability compared to Analog 1’s methoxy groups, which may improve water solubility but reduce membrane permeability .
- Benzamide vs. Sulfonamide: Analog 2’s sulfonamide group introduces stronger acidity (pKa ~10–11 vs.
Functional Group Impact on Bioactivity
highlights benzamide derivatives like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron, which inhibit chitin synthesis in insects. The target compound’s 2,6-difluorobenzamide moiety resembles these pesticides, suggesting possible insecticidal or antifungal activity. However, the oxazepine core may confer unique selectivity compared to triazine- or pyridinyl-based analogs .
Physicochemical Properties
Research Implications and Gaps
- Synthetic Feasibility : The allyl and dimethyl groups may complicate synthesis due to steric hindrance, as seen in SHELX-refined structures of similar heterocycles ().
- Unresolved Questions: No data on solubility, stability, or in vitro/in vivo efficacy are provided. Comparative studies with Analog 1 and 2 are needed to validate structure-activity relationships.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
